2-アミノ-3-(2-フルオロ-4-ヒドロキシフェニル)プロパン酸

概要

説明

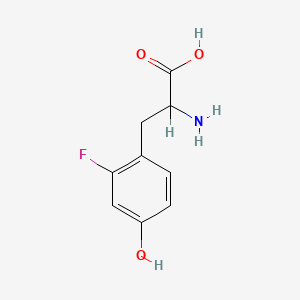

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, also known as 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

蛍光プローブ

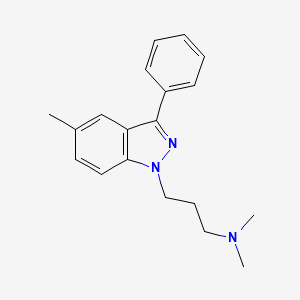

この化合物は、蛍光α-アミノ酸の合成に使用できます {svg_1}. 蛍光分光法は、酵素機構やタンパク質間相互作用など、さまざまな複雑な生物学的プロセスを調査するための強力な技術となっています {svg_2}. この技術の応用には、多くの戦略が用いられていますが、その多くは蛍光α-アミノ酸の使用に依存しています {svg_3}.

タンパク質-リガンド相互作用

蛍光非天然アミノ酸L-3-(6-アセチルナフタレン-2-イルアミノ)-2-アミノプロパン酸は、サッカロマイセス・セレビシエおよび哺乳動物細胞におけるタンパク質-リガンドおよびタンパク質-タンパク質相互作用を研究するために、さまざまなタンパク質に遺伝的に組み込まれてきました {svg_4}.

ハイドロゲル合成

この化合物は、キトサン、ゼラチン、またはポリ(エチレングリコール)に基づいてハイドロゲルを誘導するために使用できます {svg_5}. ハイドロゲルは、薬物送達から組織工学まで、幅広い用途があります。

ボラアンフィフィルの合成

これは、新規の対称および非対称ボラアンフィフィルを合成するために使用できます {svg_6}. ボラアンフィフィルは、両親媒性化合物(親水性部分と疎水性部分を両方とも含む化合物)の一種であり、小胞、ミセル、液晶など、さまざまな興味深い構造を形成することができます。

糖アルコールエステルの酵素的合成

この化合物は、糖アルコールエステルの酵素的合成のためのアシル供与体として作用できます {svg_7}. これらのエステルは、乳化、保湿、甘味などの特性により、食品、製薬、化粧品業界で潜在的な用途があります。

分子イメージング剤

放射性核種および蛍光に基づく分子イメージング剤の開発は、もう1つの潜在的な用途です {svg_8}. これらの薬剤は、医療画像において、分子レベルおよび細胞レベルで疾患を視覚化および診断するために使用できます。

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

It is a derivative of tyrosine , an amino acid that plays a crucial role in the production of neurotransmitters and hormones in the body.

Mode of Action

As a tyrosine derivative , it may interact with the same biochemical pathways as tyrosine, influencing the production of neurotransmitters and hormones.

生化学分析

Biochemical Properties

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid metabolism and protein synthesis. This compound interacts with various enzymes, including tyrosine hydroxylase and phenylalanine hydroxylase, which are crucial for the hydroxylation of aromatic amino acids. The presence of the fluorine atom may influence the binding affinity and catalytic efficiency of these enzymes, potentially altering the metabolic pathways in which this compound is involved .

Additionally, 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can interact with proteins such as transporters and receptors. For instance, it may bind to amino acid transporters on the cell membrane, facilitating its uptake into cells. The hydroxyl group on the phenyl ring can form hydrogen bonds with amino acid residues in the active sites of enzymes or binding pockets of proteins, influencing their structure and function .

Cellular Effects

The effects of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid on various cell types and cellular processes are multifaceted. This compound can influence cell signaling pathways by acting as a substrate or inhibitor of enzymes involved in signal transduction. For example, it may modulate the activity of kinases and phosphatases, which are essential for phosphorylation and dephosphorylation events in signaling cascades .

Furthermore, 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can impact gene expression by affecting transcription factors and other regulatory proteins. This compound may alter the expression of genes involved in amino acid metabolism, stress response, and cell proliferation. Additionally, it can influence cellular metabolism by serving as a precursor for the synthesis of other bioactive molecules, such as neurotransmitters and hormones .

Molecular Mechanism

At the molecular level, 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid exerts its effects through various binding interactions with biomolecules. The fluorine atom and hydroxyl group on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of enzymes or binding pockets of proteins. These interactions can modulate the activity of enzymes, either by inhibiting or activating their catalytic functions .

Moreover, 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can influence gene expression by binding to transcription factors or other regulatory proteins. This binding can alter the conformation and activity of these proteins, leading to changes in the transcriptional regulation of target genes. Additionally, this compound may affect the stability and degradation of proteins by interacting with ubiquitin ligases and proteasomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture . The degradation products can have different biochemical properties and may influence cellular function in distinct ways.

Long-term studies in vitro and in vivo have shown that 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolism. These effects may become more pronounced with prolonged exposure to the compound, highlighting the importance of considering temporal factors in experimental design .

Dosage Effects in Animal Models

The effects of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall physiology. At higher doses, it can exert more significant effects, including potential toxicity .

Studies have shown that high doses of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can lead to adverse effects such as oxidative stress, inflammation, and cellular damage. These effects are dose-dependent and may be influenced by factors such as the duration of exposure and the specific animal model used .

Metabolic Pathways

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is involved in various metabolic pathways, including those related to amino acid metabolism and neurotransmitter synthesis. This compound can be metabolized by enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, leading to the production of bioactive molecules like dopamine and norepinephrine .

Additionally, 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can influence metabolic flux and metabolite levels by serving as a substrate or inhibitor of key enzymes in metabolic pathways. The presence of the fluorine atom may alter the enzyme kinetics and metabolic outcomes, potentially leading to changes in cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by amino acid transporters on the cell membrane, facilitating its entry into cells .

Once inside the cell, 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can interact with intracellular binding proteins, which may influence its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall distribution within tissues .

Subcellular Localization

The subcellular localization of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences or modifications .

The subcellular localization of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can impact its activity and function. For example, its presence in the nucleus may influence gene expression by interacting with transcription factors, while its localization in the cytoplasm may affect cellular metabolism and signaling pathways .

特性

IUPAC Name |

2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJIXBMNLWITCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7656-31-7 | |

| Record name | 2-Fluoro-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

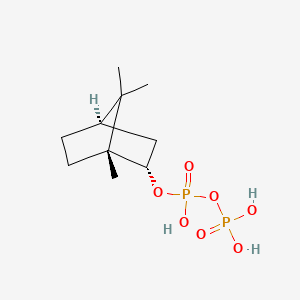

![7,13-Dihydroxy-11-(2-hydroxypropan-2-yl)-1,1,7a,8,13a-pentamethyloctadecahydro-5H-10,12a-epoxycyclopropa[1',8'a]naphtho[2',1':4,5]indeno[2,1-b]oxepin-2-yl pentopyranoside](/img/structure/B1209302.png)